molecular formula C19H22ClN3O2S B3322503 3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride CAS No. 146426-07-5

3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride

Cat. No.: B3322503
CAS No.: 146426-07-5
M. Wt: 391.9 g/mol
InChI Key: NHSJOYOSTDIVHA-UHFFFAOYSA-N
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Description

3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride: is a synthetic organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the fields of medicine and chemistry. This compound is characterized by its complex structure, which includes a phenothiazine core substituted with various functional groups, making it a versatile molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride typically involves multiple steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Substitution Reactions: The core is then subjected to substitution reactions to introduce the dimethylamino and carboxypropyl groups. This can be achieved using reagents such as dimethylamine and 3-bromopropionic acid.

    Quaternization: The final step involves the quaternization of the nitrogen atom with methyl chloride to form the chloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of diphenylamine and sulfur intermediates.

    Automated Reaction Systems: Use of automated systems to control reaction conditions such as temperature, pressure, and pH.

    Purification: Purification steps including crystallization, filtration, and drying to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditions include acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditions include anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; conditions include the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted phenothiazine derivatives.

Scientific Research Applications

3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride has a wide range of applications:

    Chemistry: Used as a reagent in organic synthesis and as a dye in various chemical processes.

    Biology: Employed in staining techniques for microscopy and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets:

    Binding to Proteins: It can bind to proteins, altering their function and activity.

    Interference with Enzymes: It may inhibit or activate enzymes, affecting biochemical pathways.

    Cellular Uptake: The compound can be taken up by cells, where it exerts its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methylene Blue: Another phenothiazine derivative with similar staining properties.

    Thionine: Used in similar applications but differs in its substitution pattern.

    Azure B: A related compound with distinct biological activities.

Uniqueness

3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of carboxypropyl and dimethylamino groups makes it particularly versatile for various applications.

Properties

IUPAC Name

[7-[3-carboxypropyl(methyl)amino]phenothiazin-3-ylidene]-dimethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S.ClH/c1-21(2)13-6-8-15-17(11-13)25-18-12-14(7-9-16(18)20-15)22(3)10-4-5-19(23)24;/h6-9,11-12H,4-5,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSJOYOSTDIVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride
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3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride
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3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride
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3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride
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3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride
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3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride

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